molecular formula C17H18BrN5O B1442422 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine CAS No. 1282514-63-9

9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No.: B1442422
CAS No.: 1282514-63-9
M. Wt: 388.3 g/mol
InChI Key: WLTNPZPMVAIRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

Molecular Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for complex heterocyclic structures. The official nomenclature designates this molecule as 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine, reflecting its multi-ring architecture and specific substituent positioning. Alternative systematic names include Imidazo[1,2-d]benzoxazepine, 9-bromo-5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-, which emphasizes the core imidazo-benzoxazepine framework.

The nomenclature systematically describes each structural component, beginning with the brominated benzene ring at position 9, followed by the triazole substituent with its isopropyl and methyl groups at the 2-position of the oxazepine system. The compound designation reflects the sophisticated integration of multiple heterocyclic systems, each contributing distinct electronic and steric properties to the overall molecular architecture. The systematic approach to naming ensures precise identification and communication within the scientific community, particularly important for complex polycyclic structures where multiple isomers and structural variations are possible.

Structural Representation and Ring Systems

The molecular architecture of 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine comprises four distinct heterocyclic components integrated into a unified structure. Each ring system contributes specific chemical properties and electronic characteristics that influence the compound's overall behavior and potential applications. The integration of these systems creates a complex three-dimensional molecular framework with defined conformational preferences and electronic distribution patterns.

Oxazepine Ring System

The oxazepine ring system represents a seven-membered heterocyclic structure containing oxygen at position 1 and nitrogen at position 4, with five carbon atoms completing the ring framework. This particular oxazepine variant adopts a 1,4-configuration, where the oxygen and nitrogen atoms are positioned to create optimal electronic distribution and conformational stability. The seven-membered ring nature provides significant conformational flexibility compared to smaller heterocycles, allowing for multiple chair and boat conformations that influence the compound's three-dimensional structure.

The oxazepine component in this molecule is further characterized by its integration into the benzofused system, creating a rigidified structure that constrains conformational movement while maintaining the characteristic electronic properties of the oxazepine moiety. The 5,6-dihydro designation indicates partial saturation of the oxazepine ring, specifically at positions 5 and 6, which reduces aromatic character in this portion of the molecule while maintaining the heterocyclic integrity. This structural feature significantly influences the compound's electronic distribution and potential reactivity patterns.

Triazole Moiety

The triazole component exists as a 1,2,4-triazole structure, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This specific triazole variant demonstrates aromatic character with six pi-electrons distributed across the five-membered ring system, contributing to overall molecular stability. The triazole ring exhibits amphoteric behavior, capable of both protonation and deprotonation under appropriate conditions, with characteristic pKa values around 2.45 for the protonated form and 10.26 for the neutral molecule.

The substitution pattern on the triazole ring includes an isopropyl group at the 1-position and a methyl group at the 3-position, creating a specific electronic environment that influences both the triazole's chemical behavior and its interaction with the larger molecular framework. The isopropyl substituent provides steric bulk that affects conformational preferences, while the methyl group contributes electron-donating properties that modulate the triazole's electronic characteristics. This substitution pattern creates a unique triazole derivative with distinct properties compared to the parent heterocycle.

Imidazole Component

The imidazole structural element represents a five-membered heterocyclic ring containing two nitrogen atoms in 1,3-positions, contributing significant aromatic character to the overall molecular framework. This heterocycle demonstrates planar geometry with aromatic stabilization derived from six pi-electrons, similar to pyridine but with enhanced basicity due to the presence of two nitrogen atoms. The imidazole ring exists in tautomeric equilibrium, though in this fused system, the tautomerization is constrained by the molecular framework.

Within the context of this complex molecule, the imidazole component is integrated into the benzofused system through positions 1 and 2, creating an imidazo[1,2-d] arrangement that links the imidazole to the oxazepine ring system. This fusion pattern creates a rigid bicyclic structure that constrains the imidazole's conformational flexibility while maintaining its characteristic electronic properties. The integration results in extended conjugation across the fused ring system, potentially influencing the compound's optical and electronic properties.

Benzofused System

The benzofused component provides an aromatic foundation that stabilizes the entire molecular structure while contributing additional electronic complexity. The benzene ring adopts standard aromatic geometry with equal carbon-carbon bond lengths and planar configuration, providing a rigid framework for the attachment of other ring systems. The fusion pattern creates extended aromatic conjugation that influences the compound's electronic properties and potential reactivity.

The bromine substituent at position 9 of the benzene ring introduces both electronic and steric effects that significantly influence the compound's chemical behavior. Bromine's electron-withdrawing inductive effect reduces electron density in the aromatic system, while its substantial atomic radius creates steric interactions that may influence conformational preferences. The specific positioning at the 9-position places the bromine substituent in a location that optimizes both electronic effects and synthetic accessibility, making this position strategically important for potential chemical modifications.

Stereochemical Analysis

The stereochemical characteristics of 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine arise primarily from the conformational preferences of the oxazepine ring system and the spatial orientation of the triazole substituent. The seven-membered oxazepine ring adopts non-planar conformations that create distinct three-dimensional arrangements, with the 5,6-dihydro feature introducing additional conformational complexity through the presence of sp3-hybridized carbon centers.

The molecular framework demonstrates restricted rotation around several bonds due to the fused ring systems, creating a relatively rigid three-dimensional structure with defined spatial relationships between the various heterocyclic components. The triazole substituent orientation is influenced by both steric interactions with the oxazepine ring and electronic factors arising from the extended conjugated system. The isopropyl group on the triazole ring introduces additional steric bulk that influences the overall molecular conformation and may restrict certain conformational arrangements.

The absence of defined stereogenic centers in the molecule means that stereoisomerism arises primarily from conformational isomerism rather than configurational isomerism. However, the complex three-dimensional structure creates distinct conformational preferences that influence the compound's physical properties and potential biological activity. The spatial arrangement of the various functional groups creates a unique three-dimensional pharmacophore that may be important for potential applications in medicinal chemistry.

Molecular Identification Parameters

CAS Number and Registry Information

The Chemical Abstracts Service registry number for 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine is 1282514-63-9, providing unique identification within chemical databases and regulatory systems. This CAS number serves as the primary identifier for tracking the compound across various chemical information systems and ensures accurate communication within the scientific community.

Additional registry information includes the Molecular Design Limited number MFCD28167891, which provides alternative identification within specialized chemical databases. The compound has been catalogued in multiple chemical databases, including PubChem, where it maintains specific identification codes that facilitate cross-referencing and data integration across different information systems. These registry numbers are essential for quality control, regulatory compliance, and scientific communication, particularly important for complex structures where systematic names may be lengthy or subject to variation.

Molecular Formula and Weight

The molecular formula C17H18BrN5O precisely describes the atomic composition, indicating seventeen carbon atoms, eighteen hydrogen atoms, one bromine atom, five nitrogen atoms, and one oxygen atom. This formula provides essential information for stoichiometric calculations, analytical method development, and synthetic planning. The specific arrangement of these atoms creates the complex heterocyclic structure that defines the compound's chemical properties.

Parameter Value Source
Molecular Formula C17H18BrN5O
Molecular Weight 388.26 g/mol
Density (Predicted) 1.58 ± 0.1 g/cm³
Boiling Point (Predicted) 603.6 ± 65.0°C

The molecular weight of 388.26 grams per mole reflects the substantial size of this complex heterocyclic structure, with significant contributions from the bromine atom and the multiple ring systems. This molecular weight places the compound in a range typical of pharmaceutical intermediates and specialized organic compounds, suggesting potential applications in medicinal chemistry research and development.

SMILES Notation and InChI Keys

The Simplified Molecular Input Line Entry System notation provides a text-based representation that enables computational analysis and database searching. Multiple SMILES representations have been documented for this compound, reflecting different approaches to describing the complex ring structure. The most commonly cited SMILES notation is BrC1=CC=C2C3=NC(C4=NC(C)=NN4C(C)C)=CN3CCOC2=C1, which systematically describes the connectivity starting from the brominated benzene ring and proceeding through the fused ring systems.

Alternative SMILES representations include CC1=NN(C(C)C)C(C2=CN3CCOC4=CC(Br)=CC=C4C3=N2)=N1, which begins the description from the triazole ring system. These variations demonstrate the flexibility of SMILES notation in representing complex structures while maintaining chemical accuracy. The International Chemical Identifier key WLTNPZPMVAIRRH-UHFFFAOYSA-N provides a unique hash-based identifier derived from the complete structural representation.

The InChI string InChI=1S/C17H18BrN5O/c1-10(2)23-17(19-11(3)21-23)14-9-22-6-7-24-15-8-12(18)4-5-13(15)16(22)20-14/h4-5,8-10H,6-7H2,1-3H3 provides a standardized representation that facilitates exact structure matching across different software systems and databases. This representation ensures accurate identification and enables precise computational analysis of the compound's structure and properties, essential for modern chemical informatics applications.

Properties

IUPAC Name

9-bromo-2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O/c1-10(2)23-17(19-11(3)21-23)14-9-22-6-7-24-15-8-12(18)4-5-13(15)16(22)20-14/h4-5,8-10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTNPZPMVAIRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1282514-63-9) is a complex organic molecule notable for its potential biological activities. Its molecular formula is C17H18BrN5OC_{17}H_{18}BrN_{5}O with a molar mass of approximately 388.26 g/mol. The structural features of this compound include a bromine atom, a triazole ring, and an oxazepine moiety, which collectively contribute to its pharmacological properties.

Structural Characteristics

The compound's unique structure includes:

  • Bromine Atom : Potential site for nucleophilic substitution.
  • Triazole Ring : Known for participating in various chemical reactions and as a ligand in coordination chemistry.
  • Oxazepine Moiety : Implicated in biological activity.

Biological Activity

Research indicates that This compound exhibits significant biological activity primarily through its inhibition of the phosphoinositide 3-kinase (PI3K) pathway. This pathway plays a critical role in regulating cell growth and proliferation, making it a target for anti-cancer therapies.

The inhibition of the PI3K pathway can lead to:

  • Suppression of tumor growth.
  • Induction of apoptosis in cancer cells.

Studies have shown that similar compounds can effectively suppress tumor growth in xenograft models at low doses by enhancing unbound drug exposure .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
GDC-0032ImidazobenzoxazepinPI3K inhibitor; anti-cancer
9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepineSimilar core structurePotential anti-cancer activity
5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyltriazoleContains imidazole and triazole ringsAntifungal properties

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of related triazole compounds against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the range of 10 to 30 µM against HL-60 leukemia cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding kinetics and thermodynamics. Such insights are crucial for optimizing the pharmacological properties of this compound for therapeutic use .

Comparison with Similar Compounds

Key Structural Features :

  • Benzoxazepine Core : A seven-membered oxygen- and nitrogen-containing ring fused to a benzene ring, providing conformational flexibility for target binding.
  • Bromo Substituent (Position 9) : Enhances electrophilic reactivity and steric bulk, influencing both synthetic pathways and biological interactions .
  • 1-Isopropyl-3-methyl-1H-1,2,4-triazole (Position 2) : A polar heterocycle contributing to hydrogen bonding and hydrophobic interactions in enzymatic pockets .

Synthesis :
The compound is synthesized via multistep routes, including halogenation and cross-coupling reactions. For example, 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (a key intermediate) is prepared by treating diiodinated precursors with ethyl magnesium bromide, followed by quenching and purification .

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Table 1: Comparison of Fused Heterocyclic Systems

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Imidazo[1,2-d][1,4]oxazepine Br (C9), 1,2,4-triazole (C2) Not reported ~69%*
5-Bromo-3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (10c) Imidazo[2,1-b][1,3,4]thiadiazole Br (C5), benzo[1,4]dioxin (C6) 327 55
6,7-dihydro-5H-benzo[c]imidazo[1,5-a]azepine (2af) Imidazo[1,5-a]azepine None (base structure) Oil (not solid) 67

Key Observations :

  • Bromination at position 9 (target compound) vs. position 5 (10c) alters electronic properties and steric hindrance, impacting reactivity in downstream coupling reactions .

Substituent Effects on Physicochemical Properties

Table 2: Impact of Halogen and Functional Group Substituents

Compound Name Substituent(s) Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
This compound Br, 1,2,4-triazole ~466.3† 3.2–3.8‡ Low (lipophilic)
10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Br, F 283.1 2.5–3.0 Moderate
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid Br, COOH 309.12 1.8–2.3 High (polar)

Key Observations :

  • The 1,2,4-triazole group increases lipophilicity (LogP ~3.5) compared to carboxylic acid derivatives (LogP ~2.0), affecting membrane permeability .
  • Fluorine substitution (as in 10-bromo-9-fluoro analog) reduces molecular weight and improves solubility relative to bromo-triazole derivatives .

Key Observations :

  • The target compound’s triazole and bromo groups are essential for PI3K inhibition, as demonstrated by taselisib’s efficacy in oncology .
  • Thiadiazole derivatives (e.g., 10d) show divergent biological targets, highlighting the role of core heterocycle selection in therapeutic specificity .

Preparation Methods

Formation of the Benzo[f]imidazo[1,2-d]oxazepine Core

  • The core scaffold is synthesized via intramolecular cyclization reactions starting from appropriately substituted o-phenylenediamine derivatives and hydroxy-containing precursors.
  • The oxazepine ring formation is achieved through nucleophilic attack of a hydroxyl group onto an imidazole or imidazo precursor under controlled conditions, often involving acid or base catalysis.

Attachment of the 1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl Group

  • The triazole substituent is introduced via a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reaction.
  • The 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety is prepared separately and then coupled to the brominated intermediate at the 2-position.
  • Typical conditions involve the use of palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate, and solvents like DMF or toluene under inert atmosphere.

Representative Synthetic Scheme (Simplified)

Step Starting Material Reagents/Conditions Product
1 o-Phenylenediamine derivative Cyclization conditions (acid/base catalysis) Benzoimidazo-oxazepine core
2 Benzoimidazo-oxazepine core N-Bromosuccinimide (NBS), mild solvent, room temp 9-Bromo derivative
3 9-Bromo benzoimidazo-oxazepine Pd catalyst, triazole derivative, base, inert atmosphere Target compound

Research Findings and Optimization Notes

  • The regioselective bromination step is critical; controlling temperature and reagent equivalents minimizes side reactions.
  • The palladium-catalyzed coupling step requires careful optimization of catalyst loading and reaction time to maximize yield and purity.
  • Purification methods typically involve chromatographic techniques to separate the desired product from byproducts.
  • The final compound is characterized by high purity (>95%) and stored at 2-8 °C to maintain stability.

Analytical Data Summary

Parameter Data
Molecular Formula C17H18BrN5O
Molecular Weight 388.269 g/mol
Purity ≥95% (HPLC)
Storage Conditions 2-8 °C
CAS Number 1282514-63-9

Q & A

Q. What are the recommended synthetic routes for 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine, and how can reaction conditions be optimized?

Methodological Answer : Synthesis of polyheterocyclic compounds like this typically involves multi-step condensation and cyclization reactions. For example, analogous imidazo-oxazepine derivatives are synthesized via refluxing precursors (e.g., substituted imidazoles and benzodiazepine intermediates) in polar aprotic solvents like dioxane or methanol with acid catalysts (e.g., HCl) . Optimization may involve:

  • Temperature control : Prolonged reflux (e.g., 25 hours) to enhance yield.
  • Catalyst screening : Acidic or basic conditions to favor cyclization.
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted aldehydes or intermediates) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • FT-IR : Identify functional groups (e.g., C=O at ~1699 cm⁻¹, C-Br at ~644 cm⁻¹) .
  • NMR : Analyze proton environments (e.g., isopropyl methyl groups, triazole protons).
  • LC-MS/HPLC : Verify purity and molecular weight. Reference standards for related benzodiazepine/imidazole hybrids (e.g., EP impurities) can aid validation .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across studies involving structurally similar compounds?

Methodological Answer : Contradictions may arise from substituent variations (e.g., bromo vs. chloro groups) or assay conditions. Address discrepancies via:

  • SAR Studies : Systematically compare analogs (e.g., 8-bromo vs. 8-chloro derivatives in benzodiazepine frameworks) to isolate substituent effects .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, cell lines). For example, EP impurity guidelines emphasize rigorous control of reaction byproducts that may interfere with bioactivity .
  • Meta-analysis : Cross-reference data from pharmacological databases (excluding non-peer-reviewed sources like BenchChem) .

Q. How should researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer : Adopt a tiered approach inspired by environmental chemistry frameworks:

  • Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines. For brominated analogs, assess photostability under UV light .
  • Phase 2 (Microcosm) : Study biodegradation in simulated ecosystems (e.g., soil/water systems). Monitor metabolites via LC-MS/MS .
  • Phase 3 (Field) : Deploy passive samplers in contaminated sites to measure bioaccumulation in aquatic organisms .

Q. What mechanistic hypotheses explain the compound’s potential interactions with neurological targets?

Methodological Answer : The imidazo-triazole and oxazepine moieties suggest GABA receptor modulation, akin to midazolam derivatives . Validate via:

  • Docking simulations : Model interactions with GABAA subunits using crystallographic data (e.g., PDB 6HUP).
  • Electrophysiology : Patch-clamp assays on neuronal cells to measure chloride ion flux.
  • Comparative studies : Benchmark against known benzodiazepines (e.g., midazolam hydrochloride) .

Data Analysis and Experimental Design

Q. How can researchers address variability in pharmacological data caused by synthetic impurities?

Methodological Answer :

  • Impurity profiling : Use HPLC with UV/ELSD detectors to quantify byproducts (e.g., des-bromo analogs or uncyclized intermediates) .
  • Spiking experiments : Introduce controlled amounts of EP-certified impurities (e.g., midazolam-related compounds) to assess interference .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare treatment groups in multi-dose studies (e.g., randomized block designs as in agricultural trials) .
  • Power analysis : Predefine sample sizes (e.g., ≥4 replicates) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Reactant of Route 2
Reactant of Route 2
9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.